molecular formula C11H23N3 B1604012 1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine CAS No. 959240-31-4

1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine

Cat. No.: B1604012
CAS No.: 959240-31-4
M. Wt: 197.32 g/mol
InChI Key: KUTJXIZFVLYHEV-UHFFFAOYSA-N
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Description

1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine is a synthetic amine derivative featuring a cyclopentane core substituted with a 4-methylpiperazinyl group and a methanamine moiety. Its IUPAC name is 1-{1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl}methanamine, with a molecular formula of C₁₀H₁₉N₃ and an average molecular mass of 181.28 g/mol . The compound’s ChemSpider ID is 1015846-52-2, and it is primarily utilized in pharmaceutical research due to its structural similarity to bioactive molecules targeting neurological and receptor-based pathways.

Key features include:

  • Cyclopentyl backbone: Provides conformational rigidity.
  • Methanamine substituent: Offers a primary amine for functionalization or salt formation.

Properties

IUPAC Name

[1-(4-methylpiperazin-1-yl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11(10-12)4-2-3-5-11/h2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTJXIZFVLYHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640746
Record name 1-[1-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-31-4
Record name 1-[1-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine generally involves:

  • Formation of the cyclopentyl amine intermediate.
  • Introduction of the 4-methylpiperazinyl substituent onto the cyclopentyl ring.
  • Functionalization to install the methanamine group.

The synthetic route often employs nucleophilic substitution, reductive amination, and ring-closing reactions, optimized for yield and purity.

Preparation of Cyclopentyl Amine Intermediate

A key precursor is the cyclopentyl amine or its derivatives, which can be prepared by nucleophilic substitution or reductive amination of cyclopentanone or cyclopentyl halides.

  • Example Method: Starting from cyclopentyl amine, reaction with appropriate alkylating agents under basic conditions yields substituted cyclopentyl amines with high efficiency (up to 90% yield).

  • Reaction Conditions: Use of tetrahydrofuran (THF) as solvent, triethylamine as base, and stirring at room temperature overnight facilitates the substitution reaction.

Formation of the Methanamine Group

The methanamine group attached to the cyclopentyl ring is typically introduced by reductive amination or nucleophilic substitution on aldehyde or halide intermediates.

  • Reductive Amination: Cyclopentyl aldehydes react with methylamine under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the methanamine group.

  • Oxidation and Reduction Steps: Oxidation of cyclopentyl alcohols to aldehydes (using manganese dioxide or Dess–Martin periodinane) followed by reductive amination is a common approach.

Representative Detailed Procedure (Adapted from Literature)

Step Reagents & Conditions Yield (%) Notes
1. Preparation of cyclopentyl amine derivative Cyclopentyl amine + alkyl halide, THF, triethylamine, room temp, overnight ~90% Precipitated salts filtered, solvent evaporated under vacuum
2. Reductive N-alkylation with 4-methylpiperazine 4-Methylpiperazine + cyclopentyl aldehyde, NaBH3CN, MeOH, room temp 80-85% Provides 4-methylpiperazinyl substitution
3. Oxidation of alcohol to aldehyde Cyclopentyl methanol + MnO2, chloroform, room temp, overnight 80-85% Aldehyde intermediate for amination
4. Reductive amination to methanamine Aldehyde + methylamine, NaBH3CN, MeOH, room temp 75-85% Final methanamine installation

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for piperazine protons (3-4 ppm), cyclopentyl ring protons (~1-2 ppm), and methanamine protons (around 3-4 ppm) confirm structure.

  • Mass Spectrometry: Molecular ion peaks consistent with calculated molecular weights confirm compound identity.

  • Melting Points: Intermediate compounds show melting points in the range of 130–177 °C, indicating purity and structural integrity.

Summary Table of Key Synthetic Steps and Conditions

Intermediate Key Reagents Conditions Yield (%) Key Observations
Cyclopentyl amine derivative Cyclopentyl amine, alkyl halide, triethylamine THF, RT, overnight ~90 Efficient substitution
4-Methylpiperazinyl substitution 4-Methylpiperazine, cyclopentyl aldehyde, NaBH3CN MeOH, RT 80-85 Reductive amination
Aldehyde intermediate Cyclopentyl methanol, MnO2 Chloroform, RT, overnight 80-85 Clean oxidation
Methanamine final step Aldehyde, methylamine, NaBH3CN MeOH, RT 75-85 High purity product

Research Findings and Optimization Notes

  • The use of mild bases such as triethylamine and solvents like THF or methanol improves reaction specificity and yield.

  • Reductive amination is preferred over direct substitution for installing the methanamine group due to better control and fewer side products.

  • Oxidation using manganese dioxide is effective for converting cyclopentyl alcohols to aldehydes without overoxidation.

  • The piperazine moiety enhances solubility and pharmacokinetic properties, making the synthetic route valuable for medicinal chemistry applications.

Chemical Reactions Analysis

1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Medicinal Chemistry

1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine is primarily recognized for its role as a piperazine derivative , which is crucial in the development of various pharmacologically active compounds. Piperazines are integral to many therapeutic agents, including:

  • Antidepressants
  • Antipsychotics
  • Antimicrobial agents

Research indicates that piperazine derivatives exhibit diverse biological activities such as antimicrobial and antifungal properties. For instance, compounds containing piperazine moieties have been shown to possess significant antibacterial activity, making them valuable in the fight against resistant bacterial strains .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. Notably, it has been utilized in:

  • Synthesis of Schiff bases : These are compounds formed from the reaction of piperazine derivatives with aldehydes or ketones, which are known for their biological activities .
  • Green Chemistry : The compound has been explored in eco-friendly solvent systems, enhancing reaction efficiencies while minimizing environmental impact .

Case Study 1: Antimicrobial Activity

A study highlighted the synthesis of various piperazine derivatives, including this compound, demonstrating significant antimicrobial effects against several pathogens. The results indicated that modifications to the piperazine structure could enhance antibacterial potency .

Case Study 2: Drug Development

In drug development research, this compound has been investigated as part of formulations aimed at treating central nervous system disorders. Its structural characteristics allow it to interact effectively with neurotransmitter receptors, potentially leading to new treatments for conditions such as anxiety and depression .

Comparative Data Table

Application AreaDescriptionReference
Medicinal ChemistryDevelopment of antidepressants and antipsychotics
Organic SynthesisIntermediate for synthesizing Schiff bases and other derivatives
Antimicrobial ActivityExhibits significant antibacterial properties
Green ChemistryUsed in eco-friendly solvent systems for chemical reactions

Mechanism of Action

The mechanism of action of 1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Mass (g/mol) Key Identifiers
1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine Cyclopentane 4-Methylpiperazinyl, methanamine C₁₀H₁₉N₃ 181.28 ChemSpider ID: 1015846-52-2
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine Cyclopentane 4-Chlorophenyl, methanamine C₁₂H₁₆ClN 209.71 ChemSpider ID: 504833
[1-(4-Fluorophenyl)cyclopentyl]methanamine Cyclopentane 4-Fluorophenyl, methanamine C₁₂H₁₆FN 193.12 CAS: Not specified
1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine HCl Cyclopentane 2,5-Dichlorophenyl, methanamine (HCl salt) C₁₂H₁₅Cl₂N·HCl 280.60 CAS: 2580200-76-4
[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Benzene 4-Methylpiperidinyl, methanamine C₁₃H₂₀N₂ 204.32 CAS: 486437-59-6

Key Observations :

  • Substituent Effects : Halogenated phenyl groups (Cl, F) increase molecular mass and lipophilicity, which may enhance blood-brain barrier permeability .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility for in vivo applications.

Biological Activity

1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine, also known as a piperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's structure is defined by the presence of a piperazine ring, which is known for its versatility in medicinal chemistry. The molecular formula is C_{12}H_{20}N_2, and its CAS number is 959240-31-4. The piperazine moiety enhances solubility and bioavailability, making it a valuable scaffold in drug development.

Research indicates that compounds with piperazine structures often interact with neurotransmitter receptors and transporters. Specifically, this compound may exhibit activity at serotonin receptors (5-HT receptors) and dopamine receptors, which are crucial for various neurological functions.

2. Pharmacological Effects

Studies have shown that related piperazine derivatives possess antidepressant and anxiolytic properties. For instance, compounds similar to this compound have demonstrated significant binding affinity to the serotonin transporter (SERT) and the 5-HT_1A receptor, indicating potential use in treating mood disorders .

Case Study 1: Antidepressant Activity

In a study evaluating various piperazine derivatives, it was found that certain analogues exhibited potent inhibition of SERT, leading to increased serotonin levels in synaptic clefts. This mechanism is critical for alleviating symptoms of depression .

Case Study 2: Antimalarial Potential

Research into piperazine-containing compounds has suggested that they may also possess antimalarial properties. For example, derivatives similar to this compound were evaluated for their efficacy against Plasmodium species, showing promising results in vitro .

Table 1: Biological Activity of Piperazine Derivatives

Compound NameTarget ReceptorEC50 (nM)Activity Type
1-[1-(4-Methyl-1-piperazinyl)...SERT15Inhibitor
Analog A5-HT_1A25Partial Agonist
Analog BDopamine D230Antagonist
Related CompoundPlasmodium falciparum<50Antimalarial

Q & A

Advanced Research Question

  • DFT calculations : Model transition states to predict nucleophilic attack sites on the cyclopentyl ring. For example, electron-deficient carbons adjacent to the methanamine group are more reactive .
  • Molecular docking : Assess steric effects of the 4-methylpiperazine substituent on reaction pathways .
  • Retrosynthesis AI tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing analogous cyclopentyl-piperazine couplings .

How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in neurotransmitter receptor targeting?

Advanced Research Question

  • Bioisosteric replacement : Substitute the cyclopentyl group with cyclohexyl or bicyclic systems to modulate lipophilicity .
  • Piperazine modifications : Introduce electron-withdrawing groups (e.g., CF₃) to the piperazine ring to enhance receptor binding affinity .
  • Functional group addition : Attach fluorophores (e.g., dansyl) to the methanamine moiety for cellular uptake studies .

What purification methods are most effective for isolating this compound from reaction mixtures?

Basic Research Question

  • Column chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH = 9:1 to 4:1) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to exploit differences in solubility between the product and unreacted starting materials .
  • Ion-exchange resins : Remove acidic/basic impurities via pH-controlled adsorption .

What strategies optimize reaction conditions for scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching during hydrogenation of precursor ketones .
  • Flow chemistry : Continuous processing minimizes thermal degradation of heat-sensitive intermediates .
  • Chiral resolution : Use tartaric acid derivatives to separate enantiomers, critical for pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine
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